Xenocyanine

説明

Xenocyanine is a synthetic dye belonging to the cyanine dye family, known for its ability to absorb and emit light in the near-infrared region. This compound has been extensively studied for its applications in various scientific fields, including spectroscopy, photography, and biomedical imaging .

準備方法

Synthetic Routes and Reaction Conditions

Xenocyanine can be synthesized through a series of chemical reactions involving the condensation of heterocyclic compounds with polymethine chains. The typical synthetic route involves the reaction of a quaternary ammonium salt with a heterocyclic base, followed by the addition of a polymethine chain . The reaction conditions often require the use of solvents such as ethanol or methanol and catalysts like piperidine or pyridine to facilitate the condensation process .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are mixed under controlled temperatures and pressures. The process is optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in maintaining consistency and efficiency in production .

化学反応の分析

Types of Reactions

Xenocyanine undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized in the presence of strong oxidizing agents, leading to the formation of different oxidation products.

Reduction: The compound can be reduced using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Halogenated solvents and catalysts like palladium on carbon are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .

科学的研究の応用

Xenocyanine has a wide range of applications in scientific research:

Chemistry: Used as a sensitizing dye in various photochemical reactions and as a probe in spectroscopic studies.

Biology: Employed in fluorescence microscopy and imaging techniques to study cellular structures and functions.

Medicine: Utilized in biomedical imaging, particularly in near-infrared fluorescence imaging for detecting tumors and other pathological conditions.

Industry: Applied in the development of infrared-sensitive photographic films and sensors.

作用機序

Xenocyanine exerts its effects through its ability to absorb and emit light in the near-infrared region. The compound interacts with specific molecular targets, such as proteins and nucleic acids, through non-covalent interactions. These interactions lead to changes in the photophysical properties of this compound, making it useful as a fluorescent probe in various applications .

類似化合物との比較

Xenocyanine is unique among cyanine dyes due to its broad absorption and emission spectra, high photostability, and strong fluorescence. Similar compounds include:

Indocyanine Green: Used in medical diagnostics but has lower photostability compared to this compound.

Trimethine Cyanine: Known for its use in biophysical studies but has a narrower absorption spectrum.

Heptamethine Cyanine: Exhibits high selectivity for cancer cells but has limitations in terms of photostability.

生物活性

Xenocyanine, a synthetic fluorescent dye with the CAS number 19764-90-0, has garnered attention in the biomedical research community due to its unique properties and applications. This article delves into the biological activity of this compound, highlighting its mechanisms, effects, and potential applications based on diverse research findings.

Overview of this compound

This compound is primarily known for its role in labeling and tracking specific biological molecules. Its fluorescence properties make it an invaluable tool in various research settings, particularly in cellular imaging and diagnostics. The compound's ability to absorb and emit light at specific wavelengths facilitates the visualization of biological processes in real-time.

The biological activity of this compound can be attributed to several mechanisms:

- Fluorescent Properties : this compound exhibits strong fluorescence, which allows for high sensitivity in detecting biological targets.

- Reactive Oxygen Species (ROS) Generation : Studies indicate that this compound can generate ROS upon light activation, which can lead to oxidative stress in cells. This property is crucial for its application in photodynamic therapy (PDT), where localized cell damage is desired.

- Binding Affinity : The compound has a high binding affinity for certain biomolecules, enabling effective labeling and tracking within complex biological systems.

Antioxidant Activity

Fluorescent dyes like this compound may also exhibit antioxidant properties under certain conditions. The ability to scavenge free radicals can protect cells from oxidative damage, although this aspect requires further investigation specific to this compound.

Case Studies and Experimental Data

- Fluorescence Imaging : A study demonstrated the effectiveness of this compound in imaging cellular structures. Cells labeled with this compound exhibited clear fluorescence under specific excitation wavelengths, allowing researchers to track cellular processes dynamically.

- Photodynamic Therapy (PDT) : In experimental setups, this compound was used as a photosensitizer in PDT against cancer cells. Upon light activation, treated cells showed increased levels of apoptosis compared to controls, indicating potential therapeutic applications.

- Toxicity Studies : Assessments of cytotoxicity revealed that while low concentrations of this compound were well-tolerated by mammalian cells, higher concentrations led to significant cell death, primarily through ROS-mediated pathways.

Data Table

| Study/Experiment | Focus Area | Key Findings |

|---|---|---|

| Fluorescence Imaging | Cellular Tracking | High sensitivity and specificity in imaging |

| Photodynamic Therapy | Cancer Treatment | Increased apoptosis in treated cells |

| Toxicity Assessment | Cytotoxicity | Low concentrations tolerated; high concentrations induce cell death |

特性

IUPAC Name |

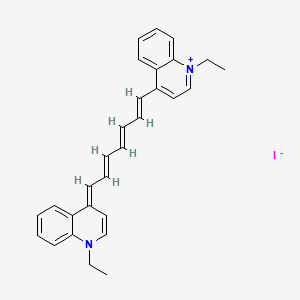

(4E)-1-ethyl-4-[(2E,4E,6E)-7-(1-ethylquinolin-1-ium-4-yl)hepta-2,4,6-trienylidene]quinoline;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H29N2.HI/c1-3-30-22-20-24(26-16-10-12-18-28(26)30)14-8-6-5-7-9-15-25-21-23-31(4-2)29-19-13-11-17-27(25)29;/h5-23H,3-4H2,1-2H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUQKIGFQQBCZCS-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=CC(=CC=CC=CC=CC2=CC=[N+](C3=CC=CC=C23)CC)C4=CC=CC=C41.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1C=C/C(=C\C=C\C=C\C=C\C2=CC=[N+](C3=CC=CC=C23)CC)/C4=CC=CC=C41.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H29IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

532.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19764-90-0 | |

| Record name | Quinolinium, 1-ethyl-4-[7-(1-ethyl-4(1H)-quinolinylidene)-1,3,5-heptatrien-1-yl]-, iodide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19764-90-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Q1: What is the primary application of xenocyanine highlighted in the research?

A1: The research paper focuses on the use of this compound as a photographic sensitizer for infrared arc spectra []. This suggests its ability to extend the sensitivity of photographic plates into the infrared region, enabling the capture of spectral data beyond the visible range.

Q2: Are there any details about the material compatibility of this compound with photographic plates mentioned in the study?

A2: While the research primarily focuses on the application of this compound for photographing infrared arc spectra, it does not provide specific details regarding its material compatibility with different types of photographic plates []. Further research would be needed to explore potential compatibility issues and optimization strategies.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。